4-(5-Methoxy-3-methyl-1-benzothiophene-2-carbonyl)morpholine-3-carbonitrile
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Overview
Description
4-(5-Methoxy-3-methyl-1-benzothiophene-2-carbonyl)morpholine-3-carbonitrile is a complex organic compound belonging to the class of benzothiophenes, which are heterocyclic aromatic compounds containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Methoxy-3-methyl-1-benzothiophene-2-carbonyl)morpholine-3-carbonitrile typically involves multiple steps, starting with the construction of the benzothiophene core. One common approach is the cyclization of appropriate precursors under specific conditions, such as heating in the presence of a catalyst. The morpholine and carbonitrile groups are then introduced through subsequent reactions, often involving reagents like morpholine and cyanide.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes to ensure consistency and efficiency. The choice of solvents, temperature, and pressure are optimized to maximize yield and purity while minimizing by-products and environmental impact.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide (NaCN) and alkyl halides.
Major Products Formed:
Oxidation: Formation of sulfones or sulfoxides.
Reduction: Production of reduced benzothiophenes.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
Chemistry and Material Science: In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials with specific properties, such as improved thermal stability or electrical conductivity.
Biology and Medicine: The biological activity of 4-(5-Methoxy-3-methyl-1-benzothiophene-2-carbonyl)morpholine-3-carbonitrile has been explored for potential therapeutic applications
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as organic semiconductors and pharmaceutical intermediates. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which 4-(5-Methoxy-3-methyl-1-benzothiophene-2-carbonyl)morpholine-3-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. The presence of the methoxy and morpholine groups enhances its binding affinity to certain receptors, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-Methylbenzothiophene: A simpler benzothiophene derivative without the morpholine and carbonitrile groups.
Methoxybenzothiophene: A benzothiophene with a methoxy group but lacking the morpholine and carbonitrile functionalities.
Morpholinone derivatives: Compounds containing morpholine but lacking the benzothiophene core.
Uniqueness: 4-(5-Methoxy-3-methyl-1-benzothiophene-2-carbonyl)morpholine-3-carbonitrile stands out due to its combination of the benzothiophene core with the morpholine and carbonitrile groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in various applications.
Properties
IUPAC Name |
4-(5-methoxy-3-methyl-1-benzothiophene-2-carbonyl)morpholine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c1-10-13-7-12(20-2)3-4-14(13)22-15(10)16(19)18-5-6-21-9-11(18)8-17/h3-4,7,11H,5-6,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMWUDRRRRQWALW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C=C(C=C2)OC)C(=O)N3CCOCC3C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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